molecular formula C19H23N3O3 B2532275 6-(4-methoxyphenyl)-3-(2-(3-methylpiperidin-1-yl)-2-oxoethyl)pyrimidin-4(3H)-one CAS No. 1060181-79-4

6-(4-methoxyphenyl)-3-(2-(3-methylpiperidin-1-yl)-2-oxoethyl)pyrimidin-4(3H)-one

Cat. No. B2532275
CAS RN: 1060181-79-4
M. Wt: 341.411
InChI Key: SKMLBKZJTIJDHE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-(4-methoxyphenyl)-3-(2-(3-methylpiperidin-1-yl)-2-oxoethyl)pyrimidin-4(3H)-one is a chemical compound that has gained significant attention in the scientific community due to its potential applications in the field of medicinal chemistry. This compound is a pyrimidine derivative, which has been shown to possess various biological activities that make it a promising candidate for drug development.

Scientific Research Applications

Decontamination and Antidotal Efficacy

Studies have shown the efficacy of decontamination and antidotal treatments in cases of percutaneous poisoning with highly toxic organophosphates. For instance, the use of certain oxime compounds in combination with atropine and diazepam has been evaluated for their protective effects against poisoning, highlighting the critical need for effective therapeutic approaches in such cases (Knez˘ević & Tadić, 1994).

Estrogenic Activity and Reproductive Toxicity

Research into chemicals with estrogenic activity, like Methoxychlor, has brought attention to their potential hazards on development and reproduction. Methoxychlor has shown proestrogenic activity and its metabolism in vivo highlights the critical need to understand the impact of environmental estrogens on human health (Cummings, 1997).

DNA Binding and Drug Design

The binding of synthetic dyes like Hoechst 33258 to the minor groove of double-stranded B-DNA showcases the role of pyrimidine derivatives in drug design, particularly as fluorescent DNA stains and potential radioprotectors or topoisomerase inhibitors (Issar & Kakkar, 2013).

Anti-inflammatory Effects and Synthesis

Pyrimidine derivatives exhibit a range of pharmacological effects, including anti-inflammatory properties. Research summarizes developments in their synthesis, effects, and structure-activity relationships, providing valuable insights for the development of new anti-inflammatory agents (Rashid et al., 2021).

Antioxidant Activity Determination

Analytical methods used in determining antioxidant activity of compounds, including pyrimidine derivatives, have been reviewed. These methods are crucial for understanding the antioxidant potential of compounds in various applications (Munteanu & Apetrei, 2021).

Optoelectronic Materials Development

The incorporation of pyrimidine fragments into π-extended conjugated systems for the creation of novel optoelectronic materials, highlighting the role of pyrimidine derivatives in developing materials for organic light-emitting diodes and other electronic devices, showcases the diverse applications of pyrimidine derivatives beyond the pharmaceutical realm (Lipunova et al., 2018).

properties

IUPAC Name

6-(4-methoxyphenyl)-3-[2-(3-methylpiperidin-1-yl)-2-oxoethyl]pyrimidin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23N3O3/c1-14-4-3-9-21(11-14)19(24)12-22-13-20-17(10-18(22)23)15-5-7-16(25-2)8-6-15/h5-8,10,13-14H,3-4,9,11-12H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SKMLBKZJTIJDHE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCN(C1)C(=O)CN2C=NC(=CC2=O)C3=CC=C(C=C3)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-(4-methoxyphenyl)-3-(2-(3-methylpiperidin-1-yl)-2-oxoethyl)pyrimidin-4(3H)-one

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